molecular formula C15H16O2 B14639671 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid CAS No. 55262-12-9

1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B14639671
CAS No.: 55262-12-9
M. Wt: 228.29 g/mol
InChI Key: IHSTVLZUXHDZHB-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a benzyl group, a methyl group, and a carboxylic acid functional group attached to a cyclohexa-2,5-diene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. . This method is highly diastereoselective, ensuring the formation of the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene ring to a more saturated cyclohexane ring.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like alkyl halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but lacks the benzyl group.

    2-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a different substitution pattern on the ring.

Uniqueness

1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to its analogs

Properties

CAS No.

55262-12-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C15H16O2/c1-12-7-5-6-10-15(12,14(16)17)11-13-8-3-2-4-9-13/h2-4,6-10H,5,11H2,1H3,(H,16,17)

InChI Key

IHSTVLZUXHDZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC=CC1(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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